molecular formula C8H13IO B2467789 8-Iodooct-7-yn-1-ol CAS No. 333754-13-5

8-Iodooct-7-yn-1-ol

Cat. No.: B2467789
CAS No.: 333754-13-5
M. Wt: 252.095
InChI Key: ACXKKINDUGWRIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 8-Iodooct-7-yn-1-ol typically involves a two-step process starting from oct-7-yn-1-ol :

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

8-Iodooct-7-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst is employed.

Major Products:

    Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, nitriles, or thiols.

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Alkenes or alkanes, depending on the extent of reduction.

Scientific Research Applications

8-Iodooct-7-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Iodooct-7-yn-1-ol primarily involves its reactivity as an electrophile due to the presence of the iodine atom. The iodine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds . The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    8-Bromooct-7-yn-1-ol: Similar structure but with a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions due to the weaker leaving group ability of bromine compared to iodine.

    8-Chlorooct-7-yn-1-ol: Contains a chlorine atom, which is an even weaker leaving group than bromine, making it less reactive in substitution reactions.

    Oct-7-yn-1-ol: Lacks the halogen atom, making it less versatile in nucleophilic substitution reactions but still useful in other types of organic transformations.

Uniqueness:

8-Iodooct-7-yn-1-ol is unique due to the presence of the iodine atom, which significantly enhances its reactivity in nucleophilic substitution reactions compared to its bromine and chlorine analogs

Properties

IUPAC Name

8-iodooct-7-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO/c9-7-5-3-1-2-4-6-8-10/h10H,1-4,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXKKINDUGWRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCC#CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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